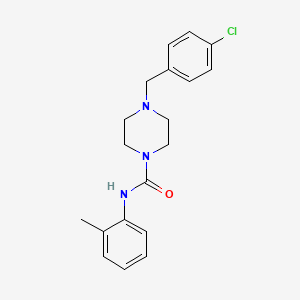![molecular formula C20H18N6O B5496292 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
作用机制
BMN-673 works by inhibiting the activity of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, this compound enzymes are activated to repair the damage. Inhibition of this compound enzymes prevents DNA repair and leads to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 is particularly effective in cancer cells that have defects in DNA repair mechanisms, as they are more reliant on this compound enzymes for DNA repair.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of BMN-673 in lab experiments is its potency and selectivity for N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms and their potential as therapeutic targets in cancer treatment. However, one limitation of BMN-673 is its high cost, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for the use of BMN-673 in cancer treatment. One area of focus is the development of combination therapies that combine BMN-673 with other targeted therapies or immunotherapies. Another area of interest is the use of BMN-673 in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. There is also ongoing research into the potential use of BMN-673 in other cancer types beyond breast, ovarian, and prostate cancers. Finally, there is interest in developing N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide inhibitors that are more potent and selective than BMN-673, with fewer off-target effects.
合成方法
The synthesis of BMN-673 involves a series of chemical reactions that start with the reaction of 3-bromo-2-chloropyridine with 1H-benzimidazole-1-carboxaldehyde to form the intermediate product, 2-(1H-benzimidazol-1-yl)-3-bromo-pyridine. This intermediate is then reacted with 2-cyanomethyl-3-(dimethylamino)crotonate to produce the final product, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide.
科学研究应用
BMN-673 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer treatment. Its ability to inhibit N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes makes it particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. BMN-673 has shown promising results in clinical trials for the treatment of breast, ovarian, and prostate cancers, and is currently being evaluated for its potential use in other cancer types.
属性
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-21-18-15(7-5-10-22-18)20(27)24-12-14-6-4-11-23-19(14)26-13-25-16-8-2-3-9-17(16)26/h2-11,13H,12H2,1H3,(H,21,22)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFZJTPSZOYPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496223.png)
![N-(2-methoxyethyl)-4-methyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496227.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5496247.png)
![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5496268.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![3-(3-chlorophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496291.png)
![(2-furylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B5496298.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5496303.png)
![2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5496311.png)